In the field of medicinal chemistry, the structural analogs of 4-Amino-3-bromo-5-nitrobenzonitrile have been proposed as antiviral prodrugs. The study on 4A-3NBN demonstrated the potential for creating modified nucleosides that could serve as antiviral agents by disrupting nucleic acid structures1. The interaction energies of these base pairs were calculated and showed promise for clinical use, indicating the potential of 4-Amino-3-bromo-5-nitrobenzonitrile derivatives in the development of new therapeutic agents.
The compound's electronic properties have also been explored, with studies on related molecules like 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile revealing insights into molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties2. These properties are crucial for the development of materials with specific electronic and optical characteristics, suggesting that 4-Amino-3-bromo-5-nitrobenzonitrile could be a valuable precursor in materials science applications.
In synthetic chemistry, the reactivity of similar compounds, such as 3-Bromo-2-nitrobenzo[b]thiophene, with amines has been studied, leading to the formation of N-substituted amino-nitrobenzo[b]thiophenes34. These reactions, which involve aromatic nucleophilic substitution with rearrangement, could be relevant for the synthesis of derivatives of 4-Amino-3-bromo-5-nitrobenzonitrile, expanding its utility in the synthesis of complex organic molecules.
This compound falls under the category of aromatic nitriles. It is synthesized from simpler aromatic compounds through various chemical reactions, primarily involving nitration and bromination processes. Its classification as a derivative of benzonitrile highlights its structural relationship with other aromatic compounds, making it a valuable intermediate in organic synthesis .
The synthesis of 4-amino-3-bromo-5-nitrobenzonitrile can be achieved through several methods:
In industrial applications, large-scale production may involve automated systems to ensure safety and consistency. Continuous flow reactors enhance the efficiency of nitration and bromination processes, allowing for higher yields while minimizing by-products .
The molecular structure of 4-amino-3-bromo-5-nitrobenzonitrile consists of:
The compound has specific structural characteristics that can be represented using various chemical notation systems:
N#CC1=CC([N+](=O)[O-])=C(N)C(Br)=C1
These notations provide a clear representation of its molecular structure, aiding in computational modeling and predictive analyses in chemical research .
4-Amino-3-bromo-5-nitrobenzonitrile can participate in various chemical reactions, including:
The following reagents are typically used in the reactions involving this compound:
The reduction reaction yields 4-amino-3-bromo-5-aminobenzonitrile, while oxidation can lead to the formation of additional nitro derivatives.
The mechanism of action for 4-amino-3-bromo-5-nitrobenzonitrile varies based on its application:
4-Amino-3-bromo-5-nitrobenzonitrile has several important applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0